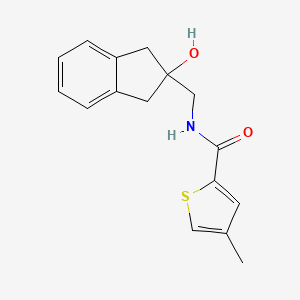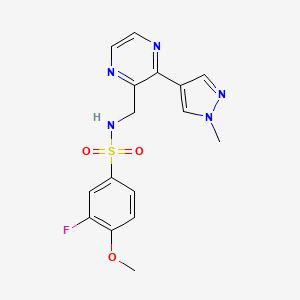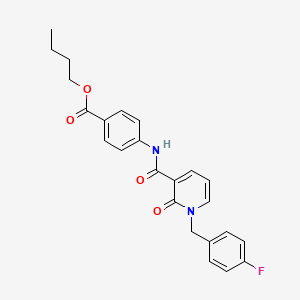![molecular formula C18H19N3O2 B2358028 6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine CAS No. 477855-28-0](/img/structure/B2358028.png)
6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine, commonly known as DMQM, is a chemical compound used in various scientific research. It has a molecular formula of C18H19N3O2 and a molecular weight of 309.37 .
Physical And Chemical Properties Analysis
DMQM has a molecular weight of 309.37 . The boiling point and other physical properties are not specified in the search results .Aplicaciones Científicas De Investigación
Antihistaminic Activity
6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine has been explored for its antihistaminic properties. Alagarsamy et al. (2013) conducted a study designing and synthesizing a series of novel compounds related to quinazolin-4-amine, which showed significant in vivo H1-antihistaminic activity. The compounds were tested on guinea pigs, and one of the compounds showed negligible sedation compared to the reference standard chlorpheniramine maleate, indicating its potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).
Anti-Inflammatory and Antirheumatic Activity
Baba et al. (1996) reported the synthesis of novel quinoline and quinazoline derivatives, including those with the quinazolin-4-amine structure. These compounds were evaluated for their anti-inflammatory effects using an adjuvant arthritis rat model. The study highlighted the potential of these compounds as disease-modifying antirheumatic drugs (DMARDs), indicating a significant role in the development of new treatment options for inflammatory diseases (Baba et al., 1996).
Anticonvulsant Activity
Kumar et al. (2011) synthesized and evaluated a series of novel 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one for anticonvulsant activity using the 6 Hz psychomotor seizure test. One of the compounds showed significant protection against seizures at a particular dose in mice, indicating the potential of these compounds in anticonvulsant therapy (Kumar et al., 2011).
Implications in Medicinal Chemistry
Tiwary et al. (2016) reviewed the implication of quinazoline-4(3H)-ones in medicinal chemistry, highlighting their significance in various biological activities. The stability and structure-activity relationship of the quinazolinone nucleus have encouraged researchers to explore it further for creating potential medicinal agents (Tiwary et al., 2016).
Safety and Hazards
Safety precautions for handling DMQM include keeping the compound away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture .
Propiedades
IUPAC Name |
6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-6-4-5-7-13(12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASLTWPYYVEOQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid](/img/structure/B2357946.png)
![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)


![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)
![1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one](/img/structure/B2357962.png)

![1,13,16-Triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile](/img/structure/B2357965.png)

![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)